propan-2-yl 2,5-dihydroxybenzoate

Description

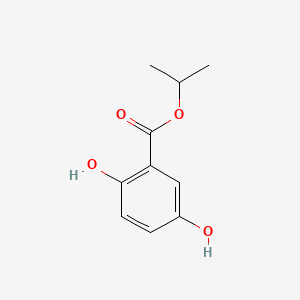

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYULNQQEVCBODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147993-48-4 | |

| Record name | propan-2-yl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Dihydroxybenzoate Esters Within Organic Chemistry and Medicinal Science

Dihydroxybenzoate esters are a class of organic compounds characterized by a benzoic acid core substituted with two hydroxyl (-OH) groups and an ester functional group. The position of the hydroxyl groups on the benzene (B151609) ring and the nature of the alcohol forming the ester give rise to a wide array of derivatives with distinct chemical and physical properties.

In organic chemistry, these esters are synthesized through esterification reactions, typically involving the reaction of a dihydroxybenzoic acid with an alcohol in the presence of an acid catalyst. smolecule.com This straightforward synthesis allows for the creation of a diverse library of compounds for further study.

From a medicinal science perspective, dihydroxybenzoate esters are recognized for their potential biological activities. The presence of hydroxyl groups on the aromatic ring often imparts antioxidant properties, as these groups can donate a hydrogen atom to scavenge free radicals. smolecule.com This has led to investigations into their use in treating conditions related to oxidative stress. Furthermore, various derivatives have demonstrated anti-inflammatory, antimicrobial, and even anti-tumor effects. medchemexpress.comontosight.ai For instance, ethyl 3,4-dihydroxybenzoate has been studied for its ability to induce apoptosis in cancer cells and for its potential in cardiovascular protection. medchemexpress.complos.orgnih.gov Similarly, the methyl ester of 2,4-dihydroxybenzoic acid has shown promise in reducing uric acid levels in animal models. researchgate.netnih.gov

Significance of Propan 2 Yl 2,5 Dihydroxybenzoate As a Research Subject

Propan-2-yl 2,5-dihydroxybenzoate (B8804636) is a specific member of the dihydroxybenzoate ester family that has garnered attention for its potential applications. Research indicates that this compound exhibits notable biological activities, including antioxidant properties attributed to its hydroxyl groups. smolecule.com Like other related compounds, it is being explored for potential anti-inflammatory and antimicrobial effects. smolecule.com

The synthesis of propan-2-yl 2,5-dihydroxybenzoate is typically achieved through the esterification of 2,5-dihydroxybenzoic acid with isopropanol (B130326). smolecule.com This process has been detailed in chemical literature, providing a basis for its production for research purposes. iucr.org

Biochemical interaction studies are a key area of research for this compound. Scientists are investigating how this compound interacts with enzymes and receptors involved in metabolic pathways. smolecule.com Understanding these interactions is crucial for elucidating its mechanism of action and its potential therapeutic benefits in conditions associated with oxidative stress. smolecule.com

Current Research Frontiers and Academic Objectives for the Compound Class

Esterification Procedures for 2,5-Dihydroxybenzoic Acid

The primary route to propan-2-yl 2,5-dihydroxybenzoate is through the esterification of 2,5-dihydroxybenzoic acid. This transformation can be achieved via both classical and modern synthetic methods.

Classical Organic Synthesis Routes for Benzoate (B1203000) Esters

The traditional method for synthesizing this compound involves the direct esterification of 2,5-dihydroxybenzoic acid with isopropanol (B130326). smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process relies on shifting the reaction equilibrium towards the product side, often by removing the water formed during the reaction.

Another classical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This intermediate can then readily react with isopropanol to form the desired ester. While effective, this method may require harsh reagents and reaction conditions.

Modern Approaches in this compound Synthesis

Modern synthetic chemistry offers milder and more efficient alternatives for esterification. Enzyme-catalyzed reactions, for instance, have gained prominence due to their high selectivity and environmentally friendly nature. medcraveonline.com Lipases are commonly employed as biocatalysts for the esterification of various carboxylic acids, including derivatives of benzoic acid. medcraveonline.com This enzymatic approach often proceeds under mild conditions, reducing the likelihood of side reactions and the degradation of sensitive functional groups. medcraveonline.com

Strategies for Chemical Derivatization and Functionalization

The presence of two hydroxyl groups and an ester moiety in this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide range of structural analogues.

Design and Synthesis of Structure-Modified Analogues of Dihydroxybenzoates

The hydroxyl groups on the aromatic ring are key targets for derivatization. They can undergo various reactions, including alkylation and acylation, to produce a diverse library of compounds. For example, reacting the hydroxyl groups with alkyl halides or acyl chlorides can introduce new functional groups, altering the molecule's physical and chemical properties. smolecule.com

Furthermore, the ester group itself can be modified. Transesterification reactions can be employed to replace the isopropyl group with other alkyl or aryl moieties, leading to a series of different dihydroxybenzoate esters. medcraveonline.com Hydrolysis of the ester functionality regenerates the parent 2,5-dihydroxybenzoic acid, which can then be re-esterified with different alcohols. smolecule.com

A variety of dihydroxybenzoic acid esters, including methyl, ethyl, and isopropyl esters of 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acids, have been synthesized and studied. nih.gov The synthesis of these analogues allows for a systematic investigation of structure-activity relationships. For instance, the derivatization of 2,5-dihydroxybenzoic acid with tert-butyldimethylsilyl (TBDMS) groups has been reported, creating a more lipophilic derivative. nih.gov

Table 1: Examples of Synthesized Dihydroxybenzoate Analogues

| Parent Compound | Ester Group | Reference |

|---|---|---|

| 2,5-Dihydroxybenzoic acid | Methyl | nist.gov |

| 2,5-Dihydroxybenzoic acid | Isopropyl | smolecule.com |

| 2,4-Dihydroxybenzoic acid | Methyl | chemicalbook.com |

| 2,3-Dihydroxybenzoic acid | Ethyl | chemscene.com |

| 3,4-Dihydroxybenzoic acid | Various esters | nih.gov |

| 3,5-Dihydroxybenzoic acid | Various esters | nih.gov |

Co-crystallization and Salt Formation Research Involving 2,5-Dihydroxybenzoic Acid Components

2,5-Dihydroxybenzoic acid has been extensively studied for its ability to form co-crystals and salts with other active pharmaceutical ingredients (APIs). rsc.orgiucr.orgoptica.orgillinois.edu Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, without altering the chemical structure of the API.

For example, co-crystals of piroxicam (B610120) and 2,5-dihydroxybenzoic acid have been successfully synthesized and characterized. rsc.orgillinois.edu Similarly, a 1:1 co-crystal of quabodepistat with 2,5-dihydroxybenzoic acid has been prepared and its structure elucidated using microcrystal electron diffraction. iucr.org The antipsychotic drug olanzapine (B1677200) has also been crystallized with 2,5-dihydroxybenzoic acid to form a crystalline salt, olanzapinium 2,5-dihydroxybenzoate. tandfonline.comresearchgate.net These studies demonstrate the utility of 2,5-dihydroxybenzoic acid as a co-former in crystal engineering.

Investigation of Catalytic Systems in Dihydroxybenzoate Ester Synthesis

The efficiency of esterification reactions is heavily dependent on the choice of catalyst. Various catalytic systems have been explored for the synthesis of dihydroxybenzoate esters.

Acid catalysts, both homogeneous and heterogeneous, are widely used. Strong mineral acids like sulfuric acid are effective but can lead to purification challenges. smolecule.com Solid acid catalysts, such as hydrated tantalum oxide and solid superacids, offer advantages in terms of easier separation and potential for recycling. researchgate.net

Enzymatic catalysts, particularly lipases, have emerged as a green alternative. medcraveonline.com Enzymes like Novozym 435 and Lipozyme TLIM have been successfully used to catalyze the esterification of various secondary metabolite compounds. medcraveonline.com These biocatalysts operate under mild conditions and exhibit high selectivity, making them attractive for the synthesis of complex molecules. medcraveonline.com

Recent research has also explored the use of other catalytic systems. For instance, boric acid has been investigated as a catalyst for the dehydration of aldoses, a reaction that can be enhanced by the formation of borate (B1201080) esters with α-hydroxyacids. frontiersin.org While not directly applied to this compound synthesis in the provided context, this highlights the ongoing research into novel catalytic approaches for reactions involving hydroxylated carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the aromatic protons of the dihydroxybenzoate ring and the aliphatic protons of the propan-2-yl group.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The proton positioned between the two hydroxyl groups is anticipated to appear as a doublet, coupled to its ortho-neighboring proton. The other two aromatic protons would likely present as a doublet and a doublet of doublets, respectively, based on their coupling with adjacent protons.

The propan-2-yl moiety would give rise to two signals: a septet for the single methine proton (CH), which is coupled to the six equivalent methyl protons, and a doublet for the two methyl groups (CH₃), which are coupled to the single methine proton. The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl group. The chemical shifts of the hydroxyl protons can vary and may appear as broad singlets, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic H | 6.8 - 7.5 | d, dd | ~2-8 |

| Aromatic H | 6.8 - 7.5 | d | ~8 |

| Aromatic H | 6.8 - 7.5 | d | ~2 |

| -CH (isopropyl) | 5.0 - 5.3 | septet | ~6-7 |

| -CH₃ (isopropyl) | 1.2 - 1.4 | d | ~6-7 |

| -OH | Variable | br s | - |

Note: The predicted values are based on standard chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR Spectroscopic Studies

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, a total of nine distinct carbon signals are expected.

The carbonyl carbon of the ester group is characteristically found downfield, typically in the range of 165-175 ppm. The six carbons of the aromatic ring will give rise to six separate signals, with the carbons bearing the hydroxyl groups appearing at higher chemical shifts due to the deshielding effect of the oxygen atoms. The quaternary carbon attached to the ester linkage will also have a distinct chemical shift.

The aliphatic carbons of the propan-2-yl group will be observed in the upfield region of the spectrum. The methine carbon (-CH) will appear at a lower field than the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 165 - 175 |

| Aromatic C-OH | 145 - 160 |

| Aromatic C-O | 145 - 160 |

| Aromatic CH | 110 - 130 |

| Aromatic C (quaternary) | 110 - 130 |

| -CH (isopropyl) | 65 - 75 |

| -CH₃ (isopropyl) | 20 - 25 |

Note: The predicted values are based on standard chemical shift ranges for similar functional groups.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of a closely related salt, 1-methyl-4-(2-methyl-10H-benzo[b]thieno[2,3-e] nih.govnih.govdiazepin-4-yl)piperazin-1-ium 2,5-dihydroxybenzoate propan-2-ol monosolvate, provides significant insights into the geometry of the 2,5-dihydroxybenzoate anion. nih.gov

Elucidation of Molecular Conformation and Stereochemical Parameters

In the crystal structure of the aforementioned salt, the 2,5-dihydroxybenzoate anion exhibits a nearly planar conformation. nih.gov The carboxylate group is slightly twisted out of the plane of the benzene ring. nih.gov Specifically, the mean plane of the C18–O1–O2 group is twisted by 4.7 (5)° from that of the benzene ring (C19–C24). nih.gov This slight deviation from planarity is common in benzoate derivatives and is influenced by the steric and electronic effects of the substituents and the crystal packing forces. The bond lengths and angles within the benzene ring are consistent with those of a typical aromatic system, with slight distortions attributable to the electronic influence of the hydroxyl and carboxylate groups.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of close contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance, dnorm, is a key parameter calculated from the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals (vdW) radii of the respective atoms. plos.org Red regions on the dnorm surface indicate contacts shorter than the sum of the vdW radii, highlighting strong interactions like hydrogen bonds. plos.org Blue regions represent contacts longer than the vdW radii, and white areas denote contacts at the vdW separation distance. plos.org

In a hypothetical crystal structure of this compound, Hirshfeld surface analysis would be expected to highlight the hydrogen bonding interactions involving the hydroxyl groups, as well as weaker C—H···O and potentially π-π stacking interactions between the aromatic rings. This detailed analysis provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state.

Applications of Mass Spectrometric Techniques in Compound Characterization and Research (e.g., Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) stands as a powerful analytical tool for the characterization of a wide array of molecules, including esters like this compound. This soft ionization technique is particularly well-suited for analyzing thermally labile compounds that might fragment using other ionization methods.

In a typical MALDI-MS experiment, the analyte is co-crystallized with a matrix material, which absorbs the laser energy. For a compound like this compound, its parent acid, 2,5-dihydroxybenzoic acid (2,5-DHB), is a commonly employed and highly effective matrix. bruker.comnih.gov The matrix plays a crucial role in the desorption and ionization process, facilitating the formation of intact molecular ions.

Detailed Research Findings

Research on the MALDI-MS analysis of various esters provides insight into the expected behavior of this compound. For instance, studies on wax esters using 2,5-DHB derivatives as a matrix have demonstrated the successful generation of molecular ion adducts, primarily with alkali metals. researchgate.net In such analyses, the spectra are often dominated by signals corresponding to [M+Na]⁺ or [M+K]⁺, where M represents the intact ester molecule.

For this compound (molar mass: 196.20 g/mol ), one would anticipate observing prominent peaks in the positive ion mode MALDI-MS spectrum corresponding to its sodium and potassium adducts.

Table 1: Predicted Prominent Ions for this compound in MALDI-MS

| Ion Species | Predicted m/z |

| [M+H]⁺ | 197.08 |

| [M+Na]⁺ | 219.06 |

| [M+K]⁺ | 235.03 |

Note: The m/z values are calculated based on the monoisotopic mass of this compound (C₁₀H₁₂O₄).

Furthermore, post-source decay (PSD) analysis in MALDI-TOF (Time-of-Flight) instruments can provide valuable structural information through the characterization of fragment ions. For this compound, fragmentation would likely occur at the ester linkage, yielding ions corresponding to the loss of the propan-2-yl group or the 2,5-dihydroxybenzoyl moiety. This fragmentation pattern is instrumental in confirming the identity of the compound.

The choice of matrix is critical for successful MALDI-MS analysis. While 2,5-DHB is a logical choice, other dihydroxybenzoic acid isomers have been investigated for their performance with different classes of analytes. rknochenmuss.chnih.gov The efficiency of ionization and the quality of the resulting spectra can be influenced by the specific matrix-analyte combination and the sample preparation method. researchgate.net

While specific experimental data for the MALDI-MS analysis of this compound is not available in the reviewed literature, the established methodologies for analyzing similar ester compounds provide a robust framework for its characterization.

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the computational chemistry and in silico investigations of the compound This compound (CAS Number: 147993-48-4).

While the compound, also known as isopropyl 2,5-dihydroxybenzoate, is documented and available from chemical suppliers, dedicated studies covering the requested topics of molecular docking, molecular dynamics, and quantum chemical calculations for this specific ester could not be located.

The requested article structure is as follows:

Computational Chemistry and In Silico Investigations of this compound

Computational Chemistry and in Silico Investigations of Propan 2 Yl 2,5 Dihydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Searches for data to populate these sections for propan-2-yl 2,5-dihydroxybenzoate (B8804636) did not yield the necessary detailed research findings, data tables, or specific analyses.

It is important to note that computational studies, including molecular docking and molecular dynamics, have been published for related compounds, such as the parent molecule 2,5-dihydroxybenzoic acid (gentisic acid) and its salt form in complexes like olanzapinium 2,5-dihydroxybenzoate . However, in adherence to the strict instruction to focus solely on propan-2-yl 2,5-dihydroxybenzoate, the findings from these related but distinct chemical entities cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline due to the absence of specific research data for this compound in the public domain.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.govresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. vjst.vnaps.org For this compound, DFT calculations, typically using functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(2d,p)), are instrumental in determining the optimized molecular structure and understanding its electronic landscape. science.govvjst.vn

These studies focus on calculating key electronic descriptors that govern the molecule's behavior. The distribution of electron density, for instance, can be visualized through a Molecular Electrostatic Potential (MEP) surface. The MEP map is a valuable tool for understanding physiochemical property relationships, as it illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. vjst.vn In the case of this compound, the hydroxyl (-OH) and carbonyl (C=O) groups are expected to be primary sites for electrostatic interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the chemical reactivity and kinetic stability of a molecule. acs.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acs.org

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Molecules with large energy gaps are "harder." researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness. "Softer" molecules are more reactive. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and medicinal chemistry. They aim to identify the relationships between a molecule's chemical structure and its biological activity. mdpi.com By analyzing how modifications to a chemical structure affect its activity, researchers can design more potent and selective compounds.

For this compound, the key structural features likely to govern its activity are the aromatic ring, the two hydroxyl groups, and the isopropyl ester group. The positions of the hydroxyl groups are particularly important, as seen in related compounds where different hydroxylation patterns on a phenyl ring lead to varying biological activities, such as tyrosinase inhibition. nih.gov The isopropyl group introduces lipophilicity, which can influence how the molecule interacts with biological membranes and protein binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that formalizes SAR by creating mathematical models to correlate the chemical structure of compounds with their biological activities. mst.dknih.gov The development of a QSAR model is a systematic process involving several key steps. mdpi.com

First, a dataset of compounds with known activities is compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. chemmethod.com The model's predictive power is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in model creation. mdpi.comchemmethod.com While no specific QSAR model for this compound is publicly available, a hypothetical development process would follow this established workflow.

Table 2: Steps in QSAR Model Development

| Step | Description |

|---|---|

| 1. Data Set Selection | Compile a series of structurally related compounds with measured biological activity. mdpi.com |

| 2. Descriptor Calculation | Compute various molecular descriptors (e.g., electronic, steric, topological, thermodynamic) for each compound. |

| 3. Data Splitting | Divide the dataset into a training set (to build the model) and a test set (to validate it). mdpi.com |

| 4. Model Generation | Use statistical methods (e.g., MLR, Partial Least Squares, Artificial Neural Networks) to correlate descriptors with activity for the training set. chemmethod.com |

| 5. Model Validation | Assess the model's statistical significance (e.g., R², Q²) and its ability to predict the activity of the test set compounds. mdpi.comnih.gov |

| 6. Interpretation | Analyze the model to understand which descriptors (and thus which molecular properties) are most important for biological activity. |

Pharmacophore Identification and Validation

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target, thereby triggering (or blocking) its biological response. researchgate.net Identifying the pharmacophore of a compound like this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donors: The two phenolic hydroxyl groups.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the carbonyl group of the ester.

Aromatic Ring: A feature for potential π-π stacking or hydrophobic interactions.

Hydrophobic Group: The isopropyl moiety.

Computational software can generate pharmacophore models based on a set of active molecules or the structure of the target protein's active site. researchgate.netmdpi.com These models are then validated by their ability to distinguish between active and inactive compounds from a database.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Property Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools are used early in the drug discovery process to forecast a molecule's behavior in the body, helping to identify potential liabilities and reduce late-stage failures. nih.govchemrevlett.com

Computational studies on the closely related olanzapinium 2,5-dihydroxybenzoate salt provide valuable insights into the likely ADMET profile of the 2,5-dihydroxybenzoate moiety. tandfonline.com These predictions suggest that the molecule may possess drug-like properties, including good oral bioavailability and a low likelihood of being carcinogenic or mutagenic. tandfonline.com Predictions for this compound would specifically analyze properties such as its intestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity profiles. researchgate.netbiointerfaceresearch.com

Table 3: Predicted In Silico ADMET Properties for the 2,5-Dihydroxybenzoate Moiety

| Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Suggests the molecule may or may not readily enter the central nervous system. |

| CYP450 2D6 Inhibitor | Predicted Non-inhibitor | Low likelihood of interfering with the metabolism of other drugs processed by this key enzyme. |

| Carcinogenicity | Predicted Non-carcinogenic | Indicates a lower risk of causing cancer based on structural alerts. tandfonline.com |

| Mutagenicity (Ames Test) | Predicted Non-mutagenic | Suggests a lower risk of causing genetic mutations. tandfonline.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Olanzapine (B1677200) |

Investigation of Biological Activities and Molecular Mechanisms of Propan 2 Yl 2,5 Dihydroxybenzoate and Its Analogues

Antioxidant Activity Research and Mechanisms of Radical Scavenging

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive free radicals. The antioxidant potential of propan-2-yl 2,5-dihydroxybenzoate (B8804636) is intrinsically linked to its parent compound, gentisic acid, which has been the subject of numerous studies.

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. For gentisic acid and its derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used, with results often expressed as the half-maximal inhibitory concentration (IC50).

Recent research has demonstrated that gentisic acid is a potent antioxidant. One study measured its antioxidant activity using the DPPH kinetic method, reporting an EC50 of 0.09, which was approximately twice as effective as the well-known antioxidant ascorbic acid (EC50 of 0.185). nih.gov Another study reported the IC50 value of gentisic acid in a DPPH assay to be greater than 3,5-dihydroxy benzoic acid but more potent than 3,4-dihydroxybenzoic acid and gallic acid. nih.govresearchgate.net In ABTS assays, gentisic acid has also shown significant radical scavenging activity, with one study reporting an inhibition percentage of 80.11% at a concentration of 50 μM. mdpi.com

The ferric reducing antioxidant power (FRAP) assay is another method used to evaluate antioxidant potential. In one investigation, 2,5-dihydroxybenzoic acid exhibited the strongest FRAP antioxidant capacity among all tested dihydroxybenzoic acids, with a value of 236.00 µM Fe2+. mdpi.com Another study reported a slightly lower, yet still potent, activity of 128 ± 6.3 TAUFe/μmol. nih.gov These findings underscore the significant electron-donating capacity of the 2,5-dihydroxy structure. The antioxidant activity is influenced by the number and position of hydroxyl groups, with the ortho and para positioning in gentisic acid contributing to its high efficacy. mdpi.comnih.gov

Table 1: In Vitro Antioxidant Activity of Gentisic Acid (2,5-dihydroxybenzoic acid)

| Assay | Result | Reference |

|---|---|---|

| DPPH | EC50: 0.09 | nih.gov |

| DPPH | IC50: Higher than 3,5-dihydroxy benzoic acid, lower than 3,4-dihydroxybenzoic acid | nih.govresearchgate.net |

| ABTS | 80.11% inhibition at 50 µM | mdpi.com |

| FRAP | 236.00 µM Fe2+ | mdpi.com |

| FRAP | 128 ± 6.3 TAUFe/μmol | nih.gov |

Beyond in vitro chemical assays, the efficacy of an antioxidant must be confirmed in biological systems. Cellular studies provide a more comprehensive understanding of a compound's ability to protect cells from oxidative damage.

Research has shown that gentisic acid can significantly reduce the levels of gamma radiation-induced damage to lipids and proteins in isolated rat liver mitochondria. tandfonline.comnih.gov Furthermore, it has been demonstrated to protect human erythrocytes from damage when exposed to gamma radiation. tandfonline.comnih.gov The proposed mechanism for this radioprotective and antioxidant effect is the scavenging of free radicals by the phenoxyl group of gentisic acid. tandfonline.comnih.gov

In studies on metabolic dysfunction-associated steatotic liver disease (MASLD), 2,5-dihydroxybenzoic acid was found to ameliorate the condition by reducing lipid accumulation in HepG2 cells in a dose-dependent manner. mdpi.com This effect is partly attributed to its ability to mitigate oxidative stress within the liver cells.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including propan-2-yl 2,5-dihydroxybenzoate and its parent acid, have been investigated for their ability to modulate inflammatory responses.

A hallmark of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. Gentisic acid has been shown to effectively suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in RAW 264.7 macrophage cells. nih.gov This includes the controlled production of nitric oxide and pro-inflammatory cytokines. nih.gov The mechanism for this is believed to involve the modulation of inflammation-related protein pathways. nih.gov

Another study highlighted that 2,5-dihydroxybenzoic acid can inhibit increases in adhesion molecules and inflammatory cytokines. researchgate.net It is also suggested that the anti-inflammatory action of gentisic acid may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostanoids. sci-hub.seresearchgate.net

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, play a crucial role in regulating cellular processes such as proliferation and inflammation.

Intriguingly, gentisic acid has been shown to modulate the ERK signaling pathway in different cellular contexts. In one study, gentisic acid was found to promote the proliferation of human keratinocyte (HaCaT) cells by increasing the phosphorylation of ERK1/2. medsci.org This suggests a potential role in wound healing and skin regeneration. medsci.orgmdpi.com

Conversely, in a study on rheumatoid arthritis, a condition characterized by chronic inflammation, gentisic acid demonstrated a therapeutic effect by inhibiting the RAF/ERK signaling pathway in fibroblast-like synoviocytes. nih.govnih.gov This inhibition led to a reduction in joint swelling and inflammation and promoted the apoptosis of synovial cells. nih.govnih.gov These findings suggest that the effect of gentisic acid on ERK phosphorylation is cell-type and context-dependent, highlighting its potential for targeted therapeutic applications.

Antimicrobial and Antiviral Efficacy Research

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Phenolic compounds have long been recognized for their antimicrobial properties.

Research has demonstrated that gentisic acid and its esters exhibit a broad spectrum of antimicrobial activity. One study reported the minimum inhibitory concentration (MIC) of gentisic acid against several microorganisms, including Staphylococcus aureus (4.15 mg/mL), Escherichia coli (4.00 mg/mL), Candida albicans (3.00 mg/mL), and Cutibacterium acnes (3.60 mg/mL). nih.gov Another study found that 2,5-dihydroxybenzoic acid showed strong inhibitory activity against Staphylococcus aureus with a MIC of 5 µg/mL. nih.gov It also inhibited the growth of methicillin-resistant S. aureus (MRSA), S. epidermidis, Propionibacterium acnes, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 15 to 30 µg/mL. nih.gov Furthermore, it displayed potential against the yeast Candida albicans and several filamentous fungi with a MIC of 15 µg/mL. nih.gov

Studies on the alkyl esters of dihydroxybenzoic acids have shown that their antimicrobial activity often increases with the length of the alkyl chain, which is attributed to increased lipophilicity and better penetration of microbial cell membranes. scispace.comagriculturejournals.czcabidigitallibrary.orgresearchgate.net For instance, while 2,5-dihydroxybenzoic acid itself was found to be inactive against Xanthomonas citri subsp. citri, some of its esters showed significant antibacterial activity. rug.nl

In the realm of antiviral research, a conjugate of 2,5-dihydroxybenzoic acid with gelatin was found to inhibit the adsorption of pseudorabies virus (PRV) to host cells. nih.gov This suggests a potential mechanism for antiviral activity by blocking the initial stages of viral infection.

Table 2: Antimicrobial Activity of Gentisic Acid (2,5-dihydroxybenzoic acid)

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.15 | nih.gov |

| Staphylococcus aureus | 0.005 | nih.gov |

| Escherichia coli | 4.00 | nih.gov |

| Candida albicans | 3.00 | nih.gov |

| Cutibacterium acnes | 3.60 | nih.gov |

| MRSA, S. epidermidis, P. acnes, E. coli, P. aeruginosa | 0.015-0.030 | nih.gov |

| Candida albicans, Microsporum gypseum, Trichophyton rubrum, T. mentagrophytes | 0.015 | nih.gov |

Assessment of Antibacterial Spectrum and Mechanisms

Analogues of this compound, specifically other alkyl esters of dihydroxybenzoic acids, have demonstrated notable antibacterial properties. The antibacterial efficacy of these compounds is significantly influenced by the length of the alkyl chain and the position of the hydroxyl groups on the benzene (B151609) ring.

In a study investigating alkyl dihydroxybenzoates against Xanthomonas citri subsp. citri (Xcc), the causative agent of citrus canker, it was found that while the parent dihydroxybenzoic acids were inactive, 14 of their ester derivatives exhibited anti-Xcc activity with Minimum Inhibitory Concentration (MIC) values below 100 μg/mL. mdpi.com Among these, heptyl dihydroxybenzoates were particularly potent, with the 2,4-dihydroxybenzoate (B8728270) ester (heptyl β-resorcylate) showing a lower MIC value (52 μM) compared to the 2,5-dihydroxybenzoate ester (heptyl gentisate) (80 μM) and the 3,4-dihydroxybenzoate ester (heptyl protocatechuate) (88 μM). mdpi.com This suggests that the positioning of the hydroxyl groups at the 2 and 4 positions enhances activity against Xcc more than the 2,5 or 3,4 arrangements. mdpi.com

The mechanism of antibacterial action for these compounds involves disruption of the bacterial cell membrane and inhibition of cell division. mdpi.comrug.nl Studies have shown that active alkyl dihydroxybenzoates cause a delay in the exponential growth phase of bacteria. mdpi.com Furthermore, these compounds have been found to inhibit the GTPase activity of FtsZ, a protein crucial for forming the Z-ring during bacterial cell division. mdpi.comrug.nl This inhibition leads to the depolymerization of FtsZ protofilaments, thereby preventing cell division. mdpi.comrug.nl

The antibacterial spectrum of 2,5-dihydroxybenzoic acid itself has been shown to be broad, with strong inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Staphylococcus epidermidis, Propionibacterium acnes, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Its MIC and minimum bactericidal concentration (MBC) against S. aureus were both found to be 5 µg/mL. mdpi.com

Table 1: Antibacterial Activity of 2,5-Dihydroxybenzoic Acid and its Analogues

| Compound/Analogue | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-Dihydroxybenzoic Acid | Staphylococcus aureus | 5 µg/mL | mdpi.com |

| 2,5-Dihydroxybenzoic Acid | MRSA, S. epidermidis, P. acnes, E. coli, P. aeruginosa | 15-30 µg/mL | mdpi.com |

| Heptyl 2,5-dihydroxybenzoate | Xanthomonas citri subsp. citri | 80 µM | mdpi.com |

| Heptyl 2,4-dihydroxybenzoate | Xanthomonas citri subsp. citri | 52 µM | mdpi.com |

| Heptyl 3,4-dihydroxybenzoate | Xanthomonas citri subsp. citri | 88 µM | mdpi.com |

Antiviral Mechanisms of Action (e.g., Inhibition of Viral Adsorption)

Derivatives of 2,5-dihydroxybenzoic acid have been investigated for their antiviral properties, with a key mechanism being the inhibition of viral entry into host cells. A conjugate of 2,5-dihydroxybenzoic acid with gelatin demonstrated potent antiviral activity against two alphaherpesviruses, pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1). nih.gov

The primary mode of action for this conjugate was the inhibition of viral adsorption to the host cells. nih.gov It was observed that the conjugate did not have a direct virucidal effect, nor did it affect viral penetration, cell-to-cell spread, or the production of new infectious virus particles within the cells. nih.gov This indicates that the antiviral effect is primarily mediated by preventing the initial attachment of the virus to the cell surface. The IC50 values were found to be between 1.5-15 µg/mL for various PRV strains and 0.5-0.7 µg/mL for BoHV-1. nih.gov

In silico studies have also suggested the potential of 2,5-dihydroxybenzoic acid as an antiviral agent against SARS-CoV-2. researchgate.netmdpi.com Molecular docking simulations predicted that it could bind to the main protease of the virus, an essential enzyme for viral replication. researchgate.netmdpi.com The presence of hydroxyl groups is believed to be crucial for this interaction. mdpi.com

Enzyme Inhibition Studies and Mechanistic Insights

Analogues of 2,5-dihydroxybenzoic acid have been identified as inhibitors of various enzymes, playing a role in their therapeutic potential.

One significant area of research is the inhibition of enzymes involved in bacterial siderophore biosynthesis, which is a promising strategy for developing new antibiotics. acs.orgnih.govnih.gov The enzyme 2,3-dihydroxybenzoate-AMP ligase (EntE) from Escherichia coli, crucial for the synthesis of the siderophore enterobactin, has been a key target. acs.orgnih.govnih.govacs.org

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Dihydroxybenzoate-AMP Ligase)

Detailed kinetic studies have been performed on the inhibition of Dihydroxybenzoate-AMP ligase (EntE). acs.orgnih.govnih.gov EntE catalyzes the ATP-dependent condensation of a dihydroxybenzoic acid with holo-EntB. acs.orgnih.govnih.gov The enzyme follows a bi-uni-uni-bi ping-pong kinetic mechanism. acs.orgnih.govnih.gov

Hydrolytically stable adenylate analogues have been synthesized and shown to be potent inhibitors of EntE. For instance, 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS), an analogue of the reaction intermediate, acts as a slow-onset, tight-binding inhibitor of the enzyme with an apparent Ki (appKi) value of 3.8 nM. acs.orgnih.govnih.gov Another analogue, 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), exhibited an even lower appKi of 0.9 nM. acs.orgnih.govnih.gov These findings suggest that such compounds could be developed into effective antibiotics by targeting this specific enzyme. acs.orgnih.govnih.gov

Table 2: Kinetic Parameters for EntE and its Inhibitors

| Molecule | Parameter | Value | Reference |

|---|---|---|---|

| 2,3-dihydroxybenzoic acid (DHB) | Km | 2.5 µM | acs.orgnih.govnih.gov |

| ATP | Km | 430 µM | acs.orgnih.govnih.gov |

| holo-EntB-ArCP | Km | 2.9 µM | acs.orgnih.govnih.gov |

| EntE | kcat | 2.8 s⁻¹ | acs.orgnih.govnih.gov |

| 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | appKi | 0.9 nM | acs.orgnih.govnih.gov |

| 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | appKi | 3.8 nM | acs.orgnih.govnih.gov |

Structural Basis of Enzyme Inhibition and Allosteric Modulation

The structural basis for the inhibition of enzymes by dihydroxybenzoate analogues is crucial for designing more potent and specific inhibitors. In the case of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), another enzyme in a key bacterial metabolic pathway, structural studies have revealed the molecular mechanism of inhibition by substrate analogues. nih.gov

Crystal structures of DHBPS from Vibrio cholerae in complex with the inhibitor 4-phosphoerythronohydroxamic acid (4PEH) have been determined. nih.gov Comparison of these structures with those of the enzyme bound to its natural substrate, D-ribulose 5-phosphate, shows that the inhibitor binds in a way that prevents the formation of a crucial catalytic intermediate. nih.gov Furthermore, substrate binding induces a conformational change in the enzyme from an open to a closed state, a feature that can be exploited in inhibitor design. nih.gov While this study does not directly involve a dihydroxybenzoate, it provides a framework for understanding how substrate analogues can inhibit related enzymes.

Antifeedant Activity Research and Behavioral Ecology

Derivatives of benzoic acid have been investigated for their antifeedant properties against various insect pests. Research on the pine weevil, Hylobius abietis, a significant pest in European forestry, has shown that certain benzoic acid derivatives can deter feeding. nih.gov

A study evaluating 55 different benzoic acid derivatives identified several key structural features for efficient antifeedant activity. nih.gov Among the most effective compounds were methyl 2,4-dimethoxybenzoate, isopropyl 2,4-dimethoxybenzoate, and methyl (2,5-dimethoxyphenyl)acetate. nih.gov This indicates that esterification and methoxylation of the benzoic acid core can significantly enhance antifeedant properties. While direct studies on this compound are lacking, the effectiveness of related esters suggests its potential in this area.

Exploration of Other Biologically Relevant Activities

Beyond the activities detailed above, 2,5-dihydroxybenzoic acid and its analogues have been explored for a range of other biological effects.

Antioxidant Activity: 2,5-dihydroxybenzoic acid (gentisic acid) is a known antioxidant. nih.govresearchgate.net It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can reduce cellular oxidative damage. nih.govresearchgate.net Its antioxidant capacity is influenced by the position of the hydroxyl groups, with the ortho and para positioning in 2,5-DHB contributing to its strong activity. nih.gov

Anti-inflammatory and Antipyretic Effects: Predictive studies using computational models have suggested that 2,5-dihydroxybenzoic acid may possess anti-inflammatory and antipyretic properties. globalresearchonline.net

Tyrosinase Inhibition: 2,5-dihydroxybenzoic acid has been found to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production. mdpi.com This suggests its potential use in cosmetic or pharmaceutical applications for skin conditions related to hyperpigmentation. mdpi.com

Cytotoxic Activity: Some studies have investigated the cytotoxic effects of dihydroxybenzoic acids against cancer cell lines. nih.gov

Studies on Adipogenesis Modulation

While direct studies on this compound are not prominent in existing literature, research into its parent compound, 2,5-dihydroxybenzoic acid (also known as gentisic acid), provides significant insights into potential anti-adipogenic effects. Adipogenesis is the process of cell differentiation by which pre-adipocytes become mature fat cells (adipocytes).

Investigations have shown that gentisic acid can modulate adipogenesis in 3T3-L1 cell lines, a standard model for studying fat cell development. jmb.or.kr The compound was found to inhibit the differentiation of these pre-adipocytes into mature adipocytes, thereby reducing the accumulation of lipids. jmb.or.kr The mechanism behind this inhibition involves the downregulation of key proteins and transcription factors that are crucial for fat cell formation. jmb.or.kr Specifically, gentisic acid treatment has been shown to decrease the expression levels of master adipogenic regulators such as peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding protein 1 (SREBP1). jmb.or.kr

Table 1: Effect of Gentisic Acid (2,5-dihydroxybenzoic acid) on Adipogenesis Markers

| Target Protein/Factor | Observed Effect | Significance in Adipogenesis | Reference |

|---|---|---|---|

| PPARγ (Peroxisome proliferator-activated receptor γ) | Expression Reduced | A master regulator required for adipocyte differentiation. | jmb.or.kr |

| SREBP1 (Sterol regulatory element-binding protein 1) | Expression Reduced | A key transcription factor that activates genes involved in lipid synthesis. | jmb.or.kr |

| FAS (Fatty Acid Synthase) | Expression Reduced | An enzyme critical for the synthesis of fatty acids. | jmb.or.kr |

| Adiponectin | Expression Reduced | A marker for mature adipocytes, its reduction indicates inhibition of differentiation. | jmb.or.kr |

These findings suggest that derivatives of 2,5-dihydroxybenzoic acid, such as this compound, could be promising candidates for further investigation into obesity and related metabolic disorders.

Research into Melanogenesis Inhibition

Melanogenesis, the process of melanin production, is a key area of research for dermatological and cosmetic applications, particularly in the development of skin-lightening agents. The primary target for inhibiting melanogenesis is the enzyme tyrosinase. researchgate.net While this compound itself has not been the direct subject of extensive studies, research on its analogues has demonstrated significant tyrosinase inhibitory activity. nih.gov

Studies on a series of carvacrol (B1668589) derivatives, which are structurally related esters, have shown potent inhibition of mushroom tyrosinase. nih.gov These compounds combine a phenolic moiety (like carvacrol) with various hydroxybenzoic acids. The research indicates that the position and number of hydroxyl groups on the benzoate (B1203000) ring are critical for the inhibitory activity. For instance, an analogue featuring a 2,4-dihydroxybenzoate group showed substantially higher potency compared to kojic acid, a well-known tyrosinase inhibitor. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Analogues

| Compound Name | Tyrosinase Activity IC₅₀ (µM) | Reference |

|---|---|---|

| 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 2,4-dihydroxybenzoate | 6.7 ± 1.20 | nih.gov |

| 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate | 6.5 ± 0.35 | nih.gov |

| 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 3-hydroxybenzoate | 14.9 ± 0.91 | nih.gov |

| 2-[2-methyl-5-(propan-2-yl)phenoxy]-2-oxoethyl 3,4-dihydroxybenzoate | 15.9 ± 3.71 | nih.gov |

| Kojic Acid (Standard) | 16.69 ± 2.8 | nih.gov |

The data highlights that specific structural features, such as the dihydroxy substitution on the benzoate ring, can significantly enhance the anti-melanogenic potential of this class of compounds. nih.gov

Investigation as a Component in Neuroleptic Research (e.g., in olanzapinium salts)

In the field of neuroleptic research, 2,5-dihydroxybenzoic acid has been investigated as a salt-former for the atypical antipsychotic drug olanzapine (B1677200). tandfonline.comresearchgate.net This research does not involve the ester "this compound" but rather a crystalline salt, "olanzapinium 2,5-dihydroxybenzoate," which is crystallized using propan-2-ol (isopropyl alcohol) as a solvent. tandfonline.comiucr.org The resulting solid form is a solvate, specifically olanzapinium 2,5-dihydroxybenzoate propan-2-ol monosolvate. nih.gov

The primary goal of this research is to create new solid forms of olanzapine with potentially improved physicochemical properties, such as stability and dissolution, which are critical for drug efficacy. researchgate.net Single-crystal X-ray diffraction analysis has been used to precisely determine the three-dimensional structure of this salt. tandfonline.comnih.gov

The analysis revealed that the crystal's asymmetric unit consists of an olanzapinium cation (the protonated form of olanzapine), a 2,5-dihydroxybenzoate anion, and one molecule of isopropyl alcohol held within the crystal lattice. iucr.orgnih.gov The components are connected by a network of hydrogen bonds, primarily between the N—H groups of the olanzapinium cation and the O—H and carboxylate oxygen atoms of the dihydroxybenzoate anion, forming a stable three-dimensional structure. iucr.orgnih.gov Computational studies, including molecular docking and dynamics simulations, have been employed to predict the compound's high potential as an effective antipsychotic agent. tandfonline.com

Table 3: Summary of Olanzapinium 2,5-dihydroxybenzoate Research

| Aspect | Finding | Reference |

|---|---|---|

| Compound Identity | Olanzapinium 2,5-dihydroxybenzoate propan-2-ol monosolvate (a salt solvate) | iucr.orgnih.gov |

| Molecular Formula | C₁₇H₂₁N₄S⁺ · C₇H₅O₄⁻ · C₃H₇OH | nih.gov |

| Research Goal | To synthesize and characterize a novel, stable crystalline salt of the antipsychotic drug olanzapine. | tandfonline.comresearchgate.net |

| Key Structural Feature | A 3D network formed by N—H⋯O and O—H⋯O hydrogen bonds between the olanzapinium cation, 2,5-dihydroxybenzoate anion, and propan-2-ol solvent molecule. | iucr.orgnih.gov |

| Analytical Technique | Single-crystal X-ray diffraction, NMR, Hirshfeld surface analysis, Molecular Docking. | tandfonline.comnih.gov |

This line of investigation underscores the utility of 2,5-dihydroxybenzoic acid in pharmaceutical salt engineering to enhance the properties of existing drugs.

Analytical Research Methodologies for Propan 2 Yl 2,5 Dihydroxybenzoate in Complex Matrices

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a rapid and cost-effective approach for the quantification of certain compounds. While direct spectrophotometric methods for propan-2-yl 2,5-dihydroxybenzoate (B8804636) are not extensively documented, the foundational molecule, 2,5-dihydroxybenzoic acid (gentisic acid), is actively used as a coupling agent in spectrophotometric analysis. ijpsr.combasjsci.edu.iqijpsr.comresearchgate.net These methods typically involve a diazotization-coupling reaction where a primary aromatic amine is first diazotized and then coupled with a phenolic compound like 2,5-dihydroxybenzoic acid to form a colored azo dye. ijpsr.comijpsr.com The intensity of the resulting color, measured at a specific wavelength (λmax), is proportional to the concentration of the analyte.

For instance, a method for the determination of metronidazole (B1676534) and secnidazole (B1681708) involves their reduction, followed by diazotization and subsequent coupling with 2,5-dihydroxybenzoic acid. ijpsr.comijpsr.com This reaction produces a red-colored chromogen with a maximum absorbance at 518 nm. ijpsr.comijpsr.com The method demonstrates linearity over a concentration range of 5-50 µg/ml for both drugs, underscoring its utility for quantitative analysis in pharmaceutical formulations. ijpsr.comijpsr.com Another application involves the oxidative coupling of metoclopramide (B1676508) hydrochloride with 2,5-dihydroxybenzoic acid using potassium periodate (B1199274) as an oxidizing agent, resulting in a colored product with maximum absorbance at 500 nm. basjsci.edu.iqresearchgate.net

These examples highlight the potential for developing similar spectrophotometric methods for analytes that can be derivatized to react with propan-2-yl 2,5-dihydroxybenzoate, assuming its phenolic hydroxyl groups are available for such coupling reactions. The key parameters for these assays are summarized in the table below.

Table 1: Spectrophotometric Methods Using 2,5-Dihydroxybenzoic Acid as a Coupling Agent

| Analyte | Reaction Type | Coupling Agent | λmax (nm) | Linear Range (µg/ml) | Reference |

|---|---|---|---|---|---|

| Metronidazole | Diazotization-Coupling | 2,5-dihydroxybenzoic acid | 518 | 5-50 | ijpsr.comijpsr.com |

| Secnidazole | Diazotization-Coupling | 2,5-dihydroxybenzoic acid | 518 | 5-50 | ijpsr.comijpsr.com |

| Metoclopramide Hydrochloride | Oxidative Coupling | 2,5-dihydroxybenzoic acid | 500 | 5-75 | basjsci.edu.iqresearchgate.net |

| p-Aminobenzoic acid (PABA) | Diazotization-Coupling | 2,6-dihydroxybenzoic acid | 438 | 10-150 | ajchem-a.com |

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful and versatile analytical technique that provides high sensitivity and specificity for the detection and structural elucidation of compounds. It is particularly valuable for analyzing complex mixtures.

Utilization as a Matrix in Advanced MALDI-TOF-MS Imaging and Analysis

This compound's parent compound, 2,5-dihydroxybenzoic acid (DHB), is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). sigmaaldrich.comnih.govacs.org The matrix plays a crucial role by co-crystallizing with the analyte and absorbing the laser energy, facilitating the soft ionization of the analyte molecules. nih.govacs.org DHB is particularly effective for the analysis of a broad range of biomolecules, including peptides, proteins, glycans, and lipids. sigmaaldrich.commdpi.com

Recent advancements have explored the use of modified matrices and binary matrix systems to improve ionization efficiency and reduce matrix-induced interferences. For example, a mixture of DHB and 2,5-dihydroxyacetophenone (2,5-DHAP) has been shown to be effective for the unequivocal assignment of phosphatidylethanolamine (B1630911) species in complex lipid mixtures by preventing the matrix-induced loss of a methyl group from phosphatidylcholine species, which would otherwise create isobaric interference. nih.govresearchgate.net The development of ionic liquid matrices, such as butylamine (B146782) 2,5-dihydroxybenzoate (DHB-BuN), has also been shown to enhance reproducibility and quantification in the analysis of oligosaccharides. mdpi.com

While the direct use of this compound as a MALDI matrix is not as commonly reported as DHB, its structural similarity suggests potential applications, possibly offering different solubility or crystallization properties that could be advantageous for specific analytes. The key is the ability of the matrix to effectively absorb laser energy (typically at 337 nm or 355 nm) and promote analyte ionization. nih.gov

Integration with Chromatographic Techniques (e.g., UPLC-MS for Metabolite Profiling)

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography (UPLC-MS), is a cornerstone of modern metabolomics and provides a powerful tool for the analysis of complex biological and environmental samples. semanticscholar.orgjove.comnih.gov This technique combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection of MS.

In the context of analyzing compounds like this compound, UPLC-MS would be the method of choice for its detection and quantification in complex matrices such as biological fluids or environmental samples. The separation is typically achieved on a reversed-phase column, such as a C18 column, followed by detection using a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) instrument. semanticscholar.orgjove.com This setup allows for the determination of the compound's exact mass, isotopic distribution, and fragmentation pattern, which collectively enable its unambiguous identification and differentiation from other structurally related compounds. jove.com

Metabolite profiling studies frequently employ UPLC-MS to identify and quantify a wide range of metabolites, including phenolic compounds and their derivatives. mdpi.comnih.gov For example, semi-targeted UPLC-MS/MS methods have been developed to analyze phenolic metabolites in plasma, demonstrating the capability of this technique to handle complex biological samples. jove.com While specific applications detailing the UPLC-MS analysis of this compound are not abundant in the literature, the established methodologies for similar phenolic compounds are directly applicable.

Development of Advanced Separation Techniques for Purity and Isolation

The purification and isolation of this compound from reaction mixtures or natural extracts require efficient separation techniques. High-performance liquid chromatography (HPLC) is a fundamental tool for this purpose. Normal-phase partition chromatography on a cyanopropyl (CN)-bonded silica (B1680970) column has been investigated for the separation of various benzoic and cinnamic acids, including the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid). psu.edu The retention behavior of these compounds is influenced by the mobile phase composition, including the type of acid modifier (formic, acetic, or phosphoric acid) and the percentage of propan-2-ol. psu.edu

For preparative scale purification, crystallization is a common and effective method. The choice of solvent is critical for obtaining high purity and yield. For instance, in the purification of naltrexone, cyclopentyl methyl ether was found to be a surprisingly effective solvent for crystallization, overcoming the limitations of other ethers. google.comepo.org The use of mixed solvent systems, such as cyclopentyl methyl ether with a small percentage of methanol, can also lead to high-purity products with good yields. google.comepo.org These principles of solvent selection and optimization are directly applicable to the crystallization and purification of this compound. The development of such methods would involve screening various solvents and solvent mixtures to find the optimal conditions for selective crystallization, thereby isolating the compound from impurities and unreacted starting materials.

Biosynthesis and Biotransformation Pathways of Dihydroxybenzoates

Enzymatic Pathways Leading to 2,5-Dihydroxybenzoic Acid Precursors

2,5-dihydroxybenzoic acid (2,5-DHBA), the direct precursor to propan-2-yl 2,5-dihydroxybenzoate (B8804636), is a naturally occurring phenolic acid. In biological systems, its synthesis is primarily derived from chorismate, a central intermediate in the shikimate pathway. Several enzymatic routes have been identified that convert chorismate into 2,5-DHBA, often proceeding through various hydroxylated intermediates such as 2-hydroxybenzoic acid (2-HBA, salicylic (B10762653) acid), 3-hydroxybenzoic acid (3-HBA), and 4-hydroxybenzoic acid (4-HBA). rsc.orgrsc.org

In one major pathway, salicylic acid serves as the immediate precursor. The in vivo metabolism of salicylic acid can yield two main hydroxylated derivatives: 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. The formation of 2,5-DHBA from salicylic acid is an enzymatic process mediated by the cytochrome P-450 system. nih.gov

Researchers have designed and verified multiple biosynthetic pathways in microbes to produce 2,5-DHBA from chorismate. rsc.org These can be summarized as follows:

Route I: Chorismate is first converted to 2-HBA (salicylate), which is then hydroxylated to form 2,5-DHBA. rsc.orgrsc.org

Route II: Chorismate is converted to 3-HBA, which subsequently undergoes hydroxylation to yield 2,5-DHBA. rsc.orgrsc.org

Route III: Chorismate is converted to 4-HBA, followed by a hydroxylation step to produce 2,5-DHBA. rsc.orgrsc.org

The enzymes involved in these transformations are critical. They include chorismate lyases, which catalyze the conversion of chorismate to hydroxybenzoic acids, and various hydroxylases that introduce the second hydroxyl group onto the benzene (B151609) ring. rsc.org For instance, salicylate (B1505791) 5-hydroxylase can be used to convert salicylate to 2,5-DHBA. rsc.org

| Enzyme |

Microbial Synthesis and Metabolic Engineering for Enhanced Production

The development of microbial cell factories for the production of 2,5-DHBA and its derivatives has become a significant area of research. Escherichia coli and Corynebacterium glutamicum are two of the most common microorganisms engineered for this purpose. rsc.orgpnas.org Metabolic engineering strategies are employed to enhance the yield and productivity of these microbial systems.

In E. coli, researchers have successfully engineered artificial pathways for the de novo biosynthesis of 2,5-DHBA from simple carbon sources like glycerol. rsc.org Key strategies include:

Extending the Shikimate Pathway: Increasing the intracellular pool of the precursor, chorismate. rsc.org

Enzyme Screening and Optimization: Identifying and improving the efficiency of enzymes in the biosynthetic pathway through methods like protein engineering and optimizing codon usage. rsc.org

Pathway Regulation: Controlling the expression of key enzymes to direct metabolic flux towards the desired product and away from competing byproducts. rsc.org

For example, different pathways for 2,5-DHBA synthesis have been compared in E. coli. Studies have shown that the pathway proceeding through 3-HBA can be more efficient than those going via 2-HBA or 4-HBA. rsc.org However, challenges remain, such as the promiscuity of some enzymes that can lead to the formation of unwanted byproducts. rsc.org

Engineered strains of C. glutamicum have also been developed for the production of various dihydroxybenzoic acids. pnas.org This organism is particularly noted for its ability to produce platform chemicals. Strategies have included modulating gene expression to enhance the availability of precursors like protocatechuate (PCA) and optimizing fermentation conditions. pnas.orgresearchgate.net A significant challenge in these systems can be the cytotoxicity of intermediates like PCA, which can inhibit cell growth and limit production titers at concentrations around 5 g/L. researchgate.net

| Microorganism |

Biocatalytic Approaches for the Production of Dihydroxybenzoate Esters

While microbial synthesis focuses on producing the 2,5-dihydroxybenzoic acid precursor, the final step to obtain propan-2-yl 2,5-dihydroxybenzoate is an esterification reaction. Traditionally, this is achieved through chemical synthesis by reacting 2,5-dihydroxybenzoic acid with isopropanol (B130326) in the presence of an acid catalyst. smolecule.com However, biocatalytic methods offer a greener and more specific alternative.

Biocatalysis employs enzymes, either purified or as whole-cell catalysts, to perform chemical transformations. semanticscholar.org For the synthesis of dihydroxybenzoate esters, enzymes such as lipases or esterases would be the catalysts of choice. These enzymes can catalyze esterification reactions under mild conditions, often in aqueous or non-conventional solvent systems, reducing the need for harsh chemicals and high temperatures. semanticscholar.org

The general principle for the biocatalytic synthesis of this compound would involve: 2,5-Dihydroxybenzoic Acid + Isopropanol ---(Lipase/Esterase)--> this compound + Water

While specific research focusing exclusively on the biocatalytic production of this compound is not extensively detailed in the provided context, the principles are well-established in the field of green chemistry. For instance, patents describe processes for forming mono- and diesters of related molecules like pyridinedicarboxylic acid via biocatalytic reactions, highlighting the industrial potential of such approaches. google.com Furthermore, enzymes like laccase have been used to catalyze the polymerization of 2,5-DHBA, demonstrating that the molecule is a suitable substrate for enzymatic modification. mdpi.com The development of specific biocatalytic processes for esterification would be a logical extension of the successful microbial synthesis of the 2,5-DHBA precursor, creating a fully integrated and sustainable production pipeline.

Q & A

Q. What are the established synthetic routes for propan-2-yl 2,5-dihydroxybenzoate, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via esterification of 2,5-dihydroxybenzoic acid with isopropanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst selection (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Side reactions, such as di-esterification or hydroxyl group oxidation, can be mitigated by inert atmospheres and controlled heating . Yield optimization may involve solvent selection (e.g., toluene for azeotropic water removal) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can NMR and HPLC be employed to characterize this compound, and what spectral features distinguish it from analogs?

- NMR : The ¹H NMR spectrum will show a singlet for the two aromatic protons at C3 and C4 (δ 6.8–7.2 ppm), a multiplet for the propan-2-yl group (δ 1.2–1.4 ppm for CH₃, δ 5.0–5.2 ppm for CH), and hydroxyl protons (δ 9–10 ppm, exchangeable). In ¹³C NMR, the ester carbonyl appears at δ 165–170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve the compound from methyl or ethyl analogs by retention time differences (e.g., ~12–14 min for propan-2-yl vs. ~10 min for methyl esters under acetonitrile/water gradients) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Ethanol/water mixtures (70:30 v/v) or ethyl acetate/hexane (1:3) are effective for recrystallization. The compound’s solubility increases with temperature, and slow cooling yields needle-like crystals. Purity >98% can be confirmed via melting point (mp 77–81°C, lit.) and HPLC .

Advanced Research Questions

Q. How does this compound interact with plant defense pathways, and what experimental models can validate its bioactivity?

The compound may mimic salicylate derivatives, inducing systemic acquired resistance (SAR) in plants. In Arabidopsis thaliana, its activity can be tested using pathogen challenge assays (e.g., Pseudomonas syringae infection) with RT-qPCR to measure PR1 gene expression. Comparative studies with methyl 2,5-dihydroxybenzoate (known SAR inducer) can clarify structure-activity relationships .

Q. What role does this compound play in microbial degradation pathways, and how can enzyme kinetics be studied?

Gentisate 1,2-dioxygenase (GDO) in Corynebacterium glutamicum catalyzes the cleavage of 2,5-dihydroxybenzoate derivatives. Propan-2-yl substitution may alter substrate binding; kinetic parameters (Km, Vmax) can be determined via UV-Vis spectroscopy monitoring the disappearance of the substrate (λ = 320 nm) . Mutagenesis studies (e.g., GDO active-site variants) can identify critical residues for catalysis .

Q. How can MALDI-MS imaging be optimized to map the spatial distribution of this compound in biological tissues?

Use lithium 2,5-dihydroxybenzoate (LiDHB) as a matrix to enhance ionization efficiency. Tissue sections should be coated via sublimation (0.1 mg/cm²) to ensure homogeneity. High-resolution mass analyzers (e.g., FT-ICR) distinguish analyte signals (m/z 211.1 [M+Li]⁺) from matrix clusters. Spatial resolution <50 µm can be achieved with laser diameter adjustments .

Q. What contradictory findings exist regarding the compound’s radical scavenging activity, and how can experimental design resolve them?

Discrepancies in hydroxyl radical (•OH) scavenging assays arise from probe selection (e.g., salicylate vs. coumarin) and extraction protocols. Using a cell-free surrogate (pH 6.4 phosphate buffer with 500 µM salicylate), monitor 2,5-DHBA formation via HPLC. Control for ascorbate interference by omitting it in parallel experiments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.